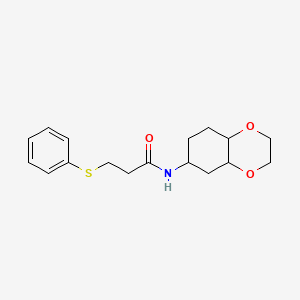

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide is a complex organic compound characterized by its unique structure, which includes an octahydro-1,4-benzodioxin ring and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Octahydro-1,4-benzodioxin Ring: This step involves the cyclization of a suitable diol with a dihalide under acidic or basic conditions to form the octahydro-1,4-benzodioxin ring.

Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halide precursor.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, thiols, amines

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylthio)propanamide: Similar structure but with a different sulfur-containing group.

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide: Contains a sulfonyl group instead of a sulfanyl group.

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfinyl)propanamide: Contains a sulfinyl group instead of a sulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and the implications for therapeutic applications. The compound's structure suggests that it may interact with various biological pathways, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C15H21N3O2S. The structure features an octahydro-1,4-benzodioxin moiety linked to a phenylsulfanyl group, which may influence its biological activity through various interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 297.41 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

Anticonvulsant Activity

Recent studies suggest that compounds similar to this compound exhibit anticonvulsant properties. For instance, the related compound N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant efficacy in various seizure models, indicating potential for treating epilepsy .

Key Findings:

- AS-1 showed protection in acute seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

- It exhibited synergistic effects when combined with valproic acid, suggesting a promising avenue for combination therapies.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds containing benzodioxin and sulfanyl groups have been reported to inhibit microbial growth. Further exploration into its mechanism could reveal specific targets within bacterial pathways.

Insect Growth Regulation

Research on benzodioxan derivatives indicates that they can act as insect growth regulators by interfering with juvenile hormone signaling pathways. This suggests potential applications in agricultural pest control, particularly in managing insect populations through hormonal disruption .

Case Study 1: Anticonvulsant Efficacy of AS-1

In a study conducted on mice, AS-1 was administered at varying doses (15 mg/kg, 30 mg/kg, and 60 mg/kg). The results indicated:

- Efficacy: Significant reduction in seizure frequency.

- Mechanism: Interaction with GABAergic pathways was suggested based on electrophysiological studies.

Case Study 2: Antimicrobial Screening of Benzodioxan Derivatives

A series of benzodioxan derivatives were screened against common pathogens:

- Pathogens Tested: Staphylococcus aureus and Escherichia coli.

- Results: Several derivatives showed promising inhibition zones, indicating potential for development as antimicrobial agents.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c19-17(8-11-22-14-4-2-1-3-5-14)18-13-6-7-15-16(12-13)21-10-9-20-15/h1-5,13,15-16H,6-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHBJSVEKPXQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CCSC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.